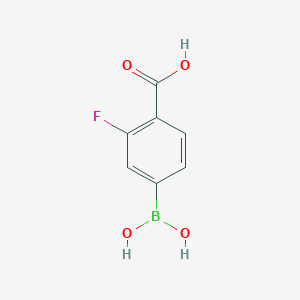

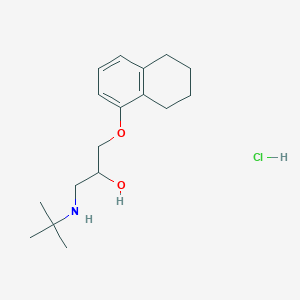

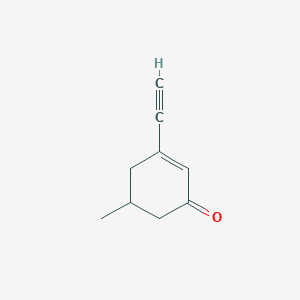

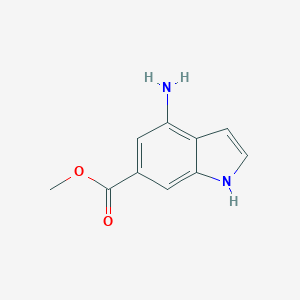

methyl 4-amino-1H-indole-6-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of derivatives similar to methyl 4-amino-1H-indole-6-carboxylate involves various strategies, including the Japp-Klingemann reaction and Fischer indolization reaction, starting with compounds like 1-aminonaphthalene to construct related indole derivatives through a sequence of chemical transformations (Itoh et al., 1992). Another approach involves Ullmann-type intramolecular amination using CuI-K3PO4-DMF systems under mild conditions to efficiently synthesize N-alkylated and N-arylated derivatives of related compounds (Melkonyan et al., 2008).

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by single-crystal X-Ray diffraction analysis, revealing detailed geometrical configurations and intermolecular interactions. For instance, compounds structurally related to methyl 4-amino-1H-indole-6-carboxylate exhibit specific hydrogen bonding and weak interactions, such as C-H···O, C-H···π, and π···π interactions, which are crucial for their stability and reactivity (Kukuljan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of methyl 4-amino-1H-indole-6-carboxylate derivatives involves a variety of reactions, including cycloadditions, annulations, and substitution reactions, which are pivotal for creating complex molecules. For example, reactions with aryl isocyanates, isothiocyanates, and cyanamides lead to the formation of pyrimido[5,4-b]indole derivatives, showcasing the compound's versatility in synthetic chemistry (Shestakov et al., 2009).

Scientific Research Applications

-

Pharmaceutical Research

- Indole derivatives are important types of molecules and natural products that play a main role in cell biology .

- They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

- The methods of application or experimental procedures vary widely depending on the specific application. For example, they might be used in drug synthesis processes or biological assays .

- The outcomes of these applications also vary. For instance, some indole derivatives have shown promising results in inhibiting the growth of cancer cells .

-

Antiviral Research

- Indole derivatives have shown potential as antiviral agents .

- Specifically, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

- The methods of application typically involve in vitro testing against specific viruses .

- The outcomes of these applications include the discovery of potential new antiviral drugs .

-

Inhibitor of Botulinum Neurotoxin

-

Antibacterial Agents

-

CB2 Cannabinoid Receptor Ligands

-

Inhibitors of Hepatitis C Virus NS5B Polymerase

-

Tryptophan Dioxygenase Inhibitors

-

Anticancer Immunomodulators

- Indole derivatives can also serve as reactants for the preparation of pyridyl-ethenyl-indoles, which are potential anticancer immunomodulators .

- Immunomodulators are substances that help to regulate the immune system. Anticancer immunomodulators could potentially enhance the body’s immune response against cancer cells .

-

Cytotoxic Agents

-

Inhibitor for β-Tryptase

Safety And Hazards

While specific safety and hazard information for “methyl 4-amino-1H-indole-6-carboxylate” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Future Directions

properties

IUPAC Name |

methyl 4-amino-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZJHJRWIVNSIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C=CNC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557891 | |

| Record name | Methyl 4-amino-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-amino-1H-indole-6-carboxylate | |

CAS RN |

121561-15-7 | |

| Record name | Methyl 4-amino-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.